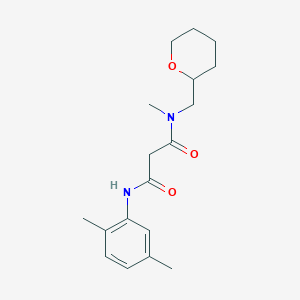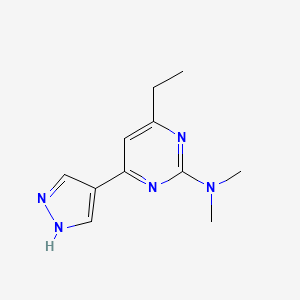![molecular formula C23H33N3O4 B4249542 1-[2-Hydroxy-3-[2-methoxy-4-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B4249542.png)
1-[2-Hydroxy-3-[2-methoxy-4-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol
Descripción general
Descripción
1-[2-Hydroxy-3-[2-methoxy-4-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol is a complex organic compound with a unique structure that includes a piperidinol core, a methoxy group, and a pyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-[2-methoxy-4-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidinol Core: This can be achieved through the reduction of a piperidine derivative.
Attachment of the Phenoxy Group: This step involves the reaction of the piperidinol with a phenol derivative under basic conditions.
Introduction of the Pyridinyl Moiety: This can be done through a nucleophilic substitution reaction using a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-Hydroxy-3-[2-methoxy-4-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or pyridinyl derivatives.
Aplicaciones Científicas De Investigación
1-[2-Hydroxy-3-[2-methoxy-4-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-Hydroxy-3-[2-methoxy-4-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin: 4-hydroxy-3-methoxybenzaldehyde, known for its use in flavoring and fragrance.
Guaiacol: 2-methoxyphenol, used in the synthesis of pharmaceuticals and as a flavoring agent.
Coniferyl Alcohol: 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol, a precursor in the biosynthesis of lignin.
Uniqueness
1-[2-Hydroxy-3-[2-methoxy-4-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
1-[2-hydroxy-3-[2-methoxy-4-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O4/c1-29-23-13-19(15-25-10-6-18-3-2-9-24-14-18)4-5-22(23)30-17-21(28)16-26-11-7-20(27)8-12-26/h2-5,9,13-14,20-21,25,27-28H,6-8,10-12,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBUWPFWXKUUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CN=CC=C2)OCC(CN3CCC(CC3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6,6-dimethyl-1-(4-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B4249470.png)
![4-{3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4249471.png)
![(1R,9aR)-1-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B4249475.png)

![2-methyl-N-{2-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-3-yl}propanamide](/img/structure/B4249482.png)
![ethyl 3-({3-[(2-fluorobenzoyl)amino]propanoyl}amino)-4-methylpentanoate](/img/structure/B4249486.png)
![N-{[2-(methoxymethyl)pyrimidin-5-yl]methyl}-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B4249497.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylcyclopropyl)benzamide](/img/structure/B4249515.png)

![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-1H-benzimidazole](/img/structure/B4249523.png)
![2-[2-(2,4-dimethylphenoxy)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B4249526.png)
![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B4249536.png)
![5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B4249545.png)
![N-[1-(4-biphenylyl)-4-piperidinyl]-N'-methyl-1,3-propanediamine dihydrochloride](/img/structure/B4249553.png)
